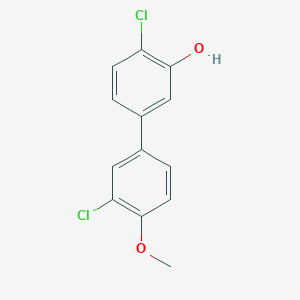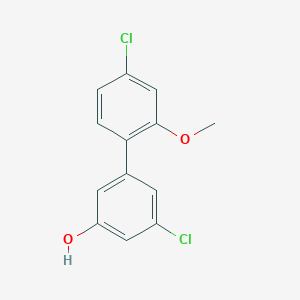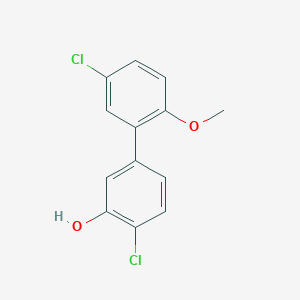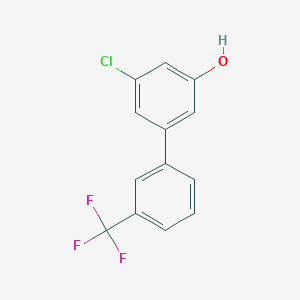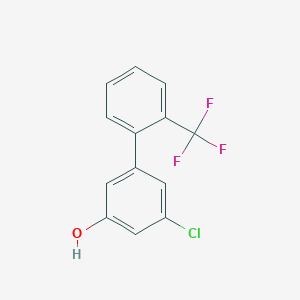
2-Chloro-4-(2-trifluoromethylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(2-trifluoromethylphenyl)phenol, 95% (also known as 2-chloro-4-trifluoromethylphenol) is an organic compound used in a variety of scientific applications, including organic synthesis and catalytic processes. It is a white crystalline solid with a melting point of 73-75 °C, and a boiling point of 200 °C. It is highly soluble in most organic solvents, and is relatively stable under most conditions.
Applications De Recherche Scientifique
2-Chloro-4-(2-trifluoromethylphenyl)phenol, 95% has a variety of applications in scientific research. It is used in organic synthesis as a reagent in a variety of reactions, including the synthesis of aryl halides, aryl amines, and aryl sulfonamides. It is also used as a catalyst in a variety of catalytic processes, including hydrogenation, hydroboration, and the Heck reaction. In addition, it is used as a starting material for the synthesis of other organic compounds, such as 2-chloro-4-trifluoromethylphenylboronic acid and 2-chloro-4-trifluoromethylphenyl sulfonamide.
Mécanisme D'action
2-Chloro-4-(2-trifluoromethylphenyl)phenol, 95% is an organic compound that undergoes a variety of reactions. The most common reaction is nucleophilic substitution, in which the chlorine atom of the compound is replaced by a nucleophile (such as an alkali metal hydroxide or carbonate). This reaction proceeds via a mechanism known as the SN2 reaction, in which the nucleophile attacks the carbon atom of the compound, displacing the chlorine atom.
Biochemical and Physiological Effects
2-Chloro-4-(2-trifluoromethylphenyl)phenol, 95% is not known to have any significant biochemical or physiological effects. It is not known to be toxic or to cause any adverse effects in humans or animals.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-4-(2-trifluoromethylphenyl)phenol, 95% has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively stable under most conditions, making it suitable for use in a variety of reactions. It is also highly soluble in most organic solvents, making it easy to work with. However, it is not suitable for use in reactions that require high temperatures or pressures, as it will decompose at these conditions.
Orientations Futures
The use of 2-Chloro-4-(2-trifluoromethylphenyl)phenol, 95% in scientific research is expected to continue to grow. It can be used as a starting material for the synthesis of a variety of compounds, including aryl halides, aryl amines, and aryl sulfonamides. It can also be used as a catalyst in a variety of catalytic processes, such as hydrogenation, hydroboration, and the Heck reaction. In addition, it can be used in the development of new materials, such as polymers and nanomaterials. Finally, it can be used in the development of new drugs, such as anti-cancer agents and anti-inflammatory agents.
Méthodes De Synthèse
2-Chloro-4-(2-trifluoromethylphenyl)phenol, 95% can be synthesized via a variety of methods. The most common method involves the reaction of 2-chloro-4-trifluoromethylphenol with an alkali metal hydroxide or alkali metal carbonate in a solvent such as ethanol or methanol. The reaction proceeds via a nucleophilic substitution mechanism and yields a white crystalline solid.
Propriétés
IUPAC Name |
2-chloro-4-[2-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3O/c14-11-7-8(5-6-12(11)18)9-3-1-2-4-10(9)13(15,16)17/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCXFVGAPWIDKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686083 |
Source


|
| Record name | 3-Chloro-2'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
CAS RN |
1261599-07-8 |
Source


|
| Record name | 3-Chloro-2'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


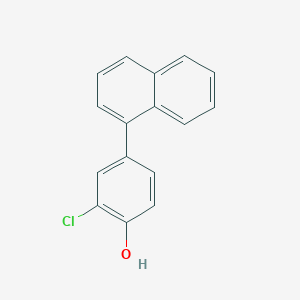




![2-Chloro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6381711.png)

